4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

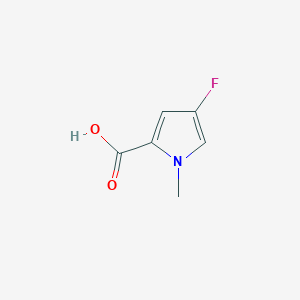

“4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1783750-90-2 . It has a molecular weight of 143.12 and its IUPAC name is this compound . It is a yellow to brown solid .

Synthesis Analysis

The synthesis of pyrroles, including “this compound”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular formula of “this compound” is C6H6FNO2 . The InChI code is 1S/C6H6FNO2/c1-8-3-4 (7)2-5 (8)6 (9)10/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis

Pyrroles, including “this compound”, can undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Bromobiphenyl Compounds : A practical synthesis method for 2-fluoro-4-bromobiphenyl, an intermediate in the manufacture of anti-inflammatory materials, demonstrates the utility of fluorinated compounds in pharmaceutical synthesis. This method highlights the challenges and solutions in synthesizing fluorinated intermediates for medical applications (Qiu et al., 2009).

Environmental Impact and Fluorinated Alternatives

- Fluorinated Alternatives to Hazardous Chemicals : Research on fluorinated alternatives, including perfluoroalkyl substances (PFAS), aims to identify safer compounds for industrial and consumer applications. These studies assess the environmental and health impacts of fluorinated compounds, suggesting a transition towards less harmful alternatives (Wang et al., 2013).

Biotechnological and Medical Applications

- Biocatalyst Inhibition by Carboxylic Acids : Exploring the effects of carboxylic acids on microbes, this research aids in the development of more robust biocatalysts for industrial fermentation processes, demonstrating the relevance of fluorinated carboxylic acids in enhancing biotechnological applications (Jarboe et al., 2013).

Material Science and Photonic Applications

- Fluorinated Porphyrinoids for Advanced Materials : Fluorinated porphyrins, due to their enhanced photo and oxidative stability, find applications in sensors, photonic devices, and other materials science fields. This underscores the importance of fluorination in modifying the properties of compounds for specific technological uses (Aggarwal et al., 2021).

Mécanisme D'action

Target of Action

It’s known that pyrrole derivatives can bind to multiple receptors and have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Pyrrole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that pyrrole derivatives can have various biologically vital properties .

Safety and Hazards

Orientations Futures

The future directions for “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” and other pyrrole derivatives could involve further exploration of their potential in modulating gene expression . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Analyse Biochimique

Biochemical Properties

4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s reactivity and binding affinity. For instance, it has been observed that fluorinated pyrroles can act as inhibitors of certain enzymes, such as HCV NS5B polymerase and angiotensin II receptor antagonists . The interactions between this compound and these enzymes are primarily driven by hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and affect biochemical pathways.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, fluorinated pyrrole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The compound can influence cell signaling pathways, such as the FGFR signaling pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound may affect the activity of key metabolic enzymes, thereby altering the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The fluorine atom in the compound enhances its binding affinity to target proteins through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to inhibit the activity of HCV NS5B polymerase, thereby blocking viral replication . Additionally, the presence of the carboxylic acid group allows the compound to form ionic interactions with positively charged amino acid residues in the target protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits. These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions with metabolic enzymes, such as cytochrome P450s, play a key role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity to targeting proteins . These interactions can affect the compound’s activity and function within the cell. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism.

Propriétés

IUPAC Name |

4-fluoro-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPYQLZPKLQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)